molecular formula C9H12ClNO2 B12429995 1-(2-Amino-4-chloro-5-methoxyphenyl)ethan-1-ol

1-(2-Amino-4-chloro-5-methoxyphenyl)ethan-1-ol

Katalognummer: B12429995
Molekulargewicht: 201.65 g/mol
InChI-Schlüssel: PMIXJINAIQJBNX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(2-Amino-4-chloro-5-methoxyphenyl)ethan-1-ol is an organic compound with a complex structure that includes an amino group, a chloro group, and a methoxy group attached to a phenyl ring, along with an ethan-1-ol moiety

Vorbereitungsmethoden

The synthesis of 1-(2-Amino-4-chloro-5-methoxyphenyl)ethan-1-ol typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Nitration and Reduction: The starting material, 4-chloro-2-methoxyaniline, undergoes nitration to introduce a nitro group, followed by reduction to convert the nitro group to an amino group.

    Alkylation: The intermediate is then subjected to alkylation using ethylene oxide or a similar reagent to introduce the ethan-1-ol moiety.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated purification systems.

Analyse Chemischer Reaktionen

1-(2-Amino-4-chloro-5-methoxyphenyl)ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The ethan-1-ol moiety can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to remove the chloro group or to convert the amino group to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium cyanide.

The major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

1-(2-Amino-4-chloro-5-methoxyphenyl)ethan-1-ol has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those with potential anti-inflammatory, anti-cancer, or anti-microbial properties.

    Biological Studies: The compound is used in studies to understand its effects on various biological pathways and its potential as a therapeutic agent.

    Industrial Applications: It serves as an intermediate in the production of dyes, agrochemicals, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 1-(2-Amino-4-chloro-5-methoxyphenyl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with target proteins, while the chloro and methoxy groups can influence the compound’s binding affinity and specificity. The ethan-1-ol moiety may also play a role in the compound’s solubility and bioavailability.

Vergleich Mit ähnlichen Verbindungen

1-(2-Amino-4-chloro-5-methoxyphenyl)ethan-1-ol can be compared with similar compounds such as:

    1-(2-Amino-4-chloro-5-methylphenyl)ethan-1-ol: This compound has a methyl group instead of a methoxy group, which can affect its chemical reactivity and biological activity.

    1-(2-Amino-4-chloro-5-methoxyphenyl)propan-1-ol: This compound has a propan-1-ol moiety instead of ethan-1-ol, which can influence its physical properties and applications.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Eigenschaften

Molekularformel

C9H12ClNO2

Molekulargewicht

201.65 g/mol

IUPAC-Name

1-(2-amino-4-chloro-5-methoxyphenyl)ethanol

InChI

InChI=1S/C9H12ClNO2/c1-5(12)6-3-9(13-2)7(10)4-8(6)11/h3-5,12H,11H2,1-2H3

InChI-Schlüssel

PMIXJINAIQJBNX-UHFFFAOYSA-N

Kanonische SMILES

CC(C1=CC(=C(C=C1N)Cl)OC)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.